Functional Switch: From FZD4 Negative Allosteric Modulator (FzM1) to Agonist (FzM1.8)
FzM1.8 was derived from FzM1, a negative allosteric modulator (NAM) of FZD4. The replacement of a thiophene ring in FzM1 with a carboxylic acid moiety in FzM1.8 induces a 'molecular switch' that transforms the molecule's function from an inhibitor to an activator of FZD4 signaling [1]. This is a stark contrast in functional pharmacology within the same chemotype, representing a complete inversion of biological activity.
| Evidence Dimension | Functional Activity at FZD4 |
|---|---|
| Target Compound Data | Agonist (activates WNT/β-catenin pathway in the absence of ligand) [1] |
| Comparator Or Baseline | Negative Allosteric Modulator (NAM); inhibits WNT5A-dependent WRE activity) [REFS-1, REFS-2] |
| Quantified Difference | Qualitative functional switch from inhibition to activation. |
| Conditions | TCF/LEF reporter assay in HEK293 cells [1] |
Why This Matters
This functional switch is a rare and well-characterized example of a small structural change causing a complete inversion of pharmacology, making FzM1.8 an essential tool for studying allosteric modulation at FZD4 and for laboratories requiring a selective agonist rather than an inhibitor for their experiments.
- [1] Riccio, G., Bottone, S., La Regina, G., Badolati, N., Passacantilli, S., Rossi, G. B., ... & Novellino, E. (2018). A Negative Allosteric Modulator of WNT Receptor Frizzled 4 Switches into an Allosteric Agonist. Biochemistry, 57(5), 839-851. DOI: 10.1021/acs.biochem.7b01087 View Source
- [2] MedChemExpress. (n.d.). FzM1 Product Page. Retrieved April 16, 2026. View Source
